Boc-12-Ado-OH
Overview
Description
Mechanism of Action
Target of Action
Boc-12-Ado-OH is an alkane chain with terminal carboxylic acid and Boc-protected amino groups . It is primarily used as a PROTAC linker in the synthesis of PROTACs . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Biochemical Pathways
As a PROTAC linker, this compound plays a crucial role in the ubiquitin-proteasome system. This system is responsible for protein degradation within cells. By forming a bridge between the target protein and an E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent degradation of the target protein .
Result of Action
The primary result of this compound’s action is the degradation of its target protein. By linking the target protein to an E3 ubiquitin ligase, it facilitates the protein’s ubiquitination and subsequent degradation by the proteasome. This can lead to a decrease in the levels of the target protein, potentially altering cellular functions and pathways .
Action Environment
The action of this compound, like all PROTAC linkers, is influenced by various environmental factors. These include the concentrations of the target protein and the E3 ligase, the presence of other competing substrates, and the activity of the proteasome. Additionally, factors such as pH can influence the stability of the Boc group and the amide bond it forms .
Biochemical Analysis
Biochemical Properties
Boc-12-Ado-OH interacts with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with primary amine groups. The terminal carboxylic acid of this compound reacts with these amines to form a stable amide bond . This reaction is facilitated by activators such as EDC or HATU .
Preparation Methods
Synthetic Routes and Reaction Conditions:
- The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature, followed by purification through recrystallization or column chromatography .
Synthesis of Boc-12-Ado-OH: typically involves the reaction of 12-aminododecanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to protect the amino group.
Industrial Production Methods:
- The use of high-purity reagents and solvents is crucial in industrial settings to achieve the desired product quality .
Large-scale production: of this compound follows similar synthetic routes but often employs automated systems for reaction monitoring and purification to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
EDC or HATU: for amide bond formation.
Trifluoroacetic acid (TFA): for Boc deprotection.
Major Products Formed:
Amide bonds: when reacting with primary amines.
Free amine: after Boc deprotection.
Scientific Research Applications
Chemistry:
Linker in PROTACs: Boc-12-Ado-OH is used as a linker in the synthesis of proteolysis-targeting chimeras, which are molecules designed to target specific proteins for degradation.
Biology and Medicine:
Drug Development: The compound’s ability to form stable amide bonds makes it valuable in the development of peptide-based drugs and other therapeutic agents.
Industry:
Comparison with Similar Compounds
12-Aminododecanoic acid: Similar structure but lacks the Boc protection, making it less versatile for certain synthetic applications.
11-Aminoundecanoic acid: Shorter alkane chain, which may affect its hydrophobic properties and suitability as a linker.
8-Aminooctanoic acid: Even shorter chain, leading to different physical and chemical properties.
Uniqueness:
Properties
IUPAC Name |
12-[(2-methylpropan-2-yl)oxycarbonylamino]dodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO4/c1-17(2,3)22-16(21)18-14-12-10-8-6-4-5-7-9-11-13-15(19)20/h4-14H2,1-3H3,(H,18,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPOZNVKUHYVEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403191 | |
Record name | Boc-12-Ado-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18934-81-1 | |
Record name | Boc-12-Ado-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-t-Butyloxycarbonyl-12-amino-dodecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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